molecular formula C9H8N4O2 B182318 methyl 3-(1H-tetrazol-5-yl)benzoate CAS No. 148345-63-5

methyl 3-(1H-tetrazol-5-yl)benzoate

Cat. No. B182318
CAS RN: 148345-63-5
M. Wt: 204.19 g/mol
InChI Key: XHDHEDITROOBDC-UHFFFAOYSA-N
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Description

Methyl 3-(1H-tetrazol-5-yl)benzoate, also known as MTB, is an organic compound that has been extensively studied in recent years. It is a highly versatile compound with a wide range of applications in the scientific research field. It has been used in various biochemical and physiological studies, and its mechanism of action is being studied to determine its potential therapeutic applications.

Scientific Research Applications

Angiotensin II Receptor Antagonism

Methyl 3-(1H-tetrazol-5-yl)benzoate derivatives have been explored for their role as angiotensin II receptor antagonists. These compounds, including benzimidazolecarboxylic acids, exhibit potent antagonistic activity against angiotensin II, influencing vasoconstriction and blood pressure regulation. This research suggests the potential for these compounds in treating hypertension and related cardiovascular disorders (Kubo et al., 1993).

Synthesis of Novel Compounds

The chemical structure of methyl 3-(1H-tetrazol-5-yl)benzoate has been leveraged in the synthesis of novel compounds. For example, research into the synthesis of 4-(5-substituted aminomethyl)-1H-tetrazol-1-yl)benzonitriles demonstrates the versatility of this chemical in creating biologically potent tetrazole derivatives, indicating potential applications in drug design and medicinal chemistry (Rao et al., 2014).

Heterocyclic Chemistry

In the field of heterocyclic chemistry, methyl 3-(1H-tetrazol-5-yl)benzoate derivatives are used as building blocks for creating tetrazolyl heterocycles. These compounds are essential in the development of diverse chemical structures, potentially useful in various pharmaceutical and chemical applications (Cardoso et al., 2016).

Molecular Structure Studies

Studies on the molecular structures of compounds related to methyl 3-(1H-tetrazol-5-yl)benzoate, such as in methyl 4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-3-nitrobenzoate, have provided insights into hydrogen-bonded molecular arrangements. This research is significant for understanding molecular interactions and designing molecules with desired properties (Portilla et al., 2007).

Pharmacological Analysis

In pharmacological research, derivatives of methyl 3-(1H-tetrazol-5-yl)benzoate have been designed and analyzed for various biological activities, including angiotensin-converting enzyme inhibition and anti-inflammatory properties. This research is crucial for the development of new therapeutic agents (Kamble et al., 2017).

Coordination Chemistry

Methyl 3-(1H-tetrazol-5-yl)benzoate derivatives play a significant role in coordination chemistry. For instance, they have been used in the synthesis and structural study of tetrazolyl and tetrazolylidene complexes of gold, indicating potential applications in materials science and catalysis (Gabrielli et al., 2009).

Mechanism of Action

Methyl 3-(5-Tetrazolyl)benzoate, also known as Methyl 3-(2H-tetrazol-5-yl)benzoate or methyl 3-(1H-tetrazol-5-yl)benzoate, is a compound of interest in the field of research and development . This article aims to provide an overview of its mechanism of action, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

The compound is primarily used for research and development purposes

Mode of Action

As a research chemical, it is likely that its interaction with its targets and any resulting changes are subject to ongoing investigation .

Biochemical Pathways

Tetrazoles, in general, have been found to exhibit a broad range of biological effects such as analgesic, antibacterial, anticancer, anti-inflammatory, antidiabetic, antifungal, antitubercular and antihyperlipidemic activities . .

Pharmacokinetics

Information regarding the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Methyl 3-(5-Tetrazolyl)benzoate is currently limited. As a research chemical, its pharmacokinetic profile, including its bioavailability, is likely under investigation .

Result of Action

Tetrazoles have been found to exhibit a variety of biological activities , but the specific effects of Methyl 3-(5-Tetrazolyl)benzoate require further study.

Action Environment

Factors such as pH, temperature, and the presence of other chemicals could potentially affect its action .

properties

IUPAC Name

methyl 3-(2H-tetrazol-5-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O2/c1-15-9(14)7-4-2-3-6(5-7)8-10-12-13-11-8/h2-5H,1H3,(H,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHDHEDITROOBDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C2=NNN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70441401
Record name methyl 3-(1H-tetrazol-5-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70441401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 3-(1H-tetrazol-5-yl)benzoate

CAS RN

148345-63-5
Record name methyl 3-(1H-tetrazol-5-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70441401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 3-(2H-1,2,3,4-tetrazol-5-yl)benzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 3-cyanobenzoic acid (12.3 g, 0.083 mol) in toluene (300 mL) were added sodium azide (16 g, 0.25 mol) and triethylamine hydrochloride (34 g, 0.25 mol) respectively. The reaction mixture was refluxed for 4 hours, cooled to room temperature, and diluted with water (300 mL). The organic phase was separated and the aqueous portion was acidified (pH=1) using concentrated HCl. The precipitate was collected by filtration and oven-dried to give 14 g (89%) of the tetrazole as a white solid. CI-MS: C8H6N4O2 [M+1] 191.0. The product obtained (14 g, 0.074 mol) was suspended in anhydrous methanol followed by the addition of gaseous HCl over a period of 20 minutes. The warm solution was stirred at room temperature for overnight, then concentrated in vacuo. The resulting residue was triturated with diethyl ether and collected by filtration to yield 12.1 g (81%) of the methyl ester intermediate 2. CI-MS: C9H8N4O2 [M+1] 205.2
Quantity
12.3 g
Type
reactant
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
34 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step Two
Yield
89%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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